molecular formula C17H20N6 B3963978 6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine

Cat. No.: B3963978
M. Wt: 308.4 g/mol
InChI Key: HIHMTWXVEHJJHV-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyridine and pyrimidine rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or electronic materials.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-methyl-3-phenyl-1H-pyrazole.

    Pyridine Derivatives: Compounds with pyridine rings, such as 2-methylpyridine.

    Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 4-amino-2-methylpyrimidine.

Uniqueness

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine is unique due to its specific combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-11(7-15-8-13(3)22-23-15)19-16-9-12(2)20-17(21-16)14-5-4-6-18-10-14/h4-6,8-11H,7H2,1-3H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMTWXVEHJJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC2=NC(=NC(=C2)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 2
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 3
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 4
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 5
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyridin-3-ylpyrimidin-4-amine

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